(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride (R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1787315-28-9
VCID: VC5689188
InChI: InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1
SMILES: C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl
Molecular Formula: C12H14ClFN2O
Molecular Weight: 256.71

(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

CAS No.: 1787315-28-9

Cat. No.: VC5689188

Molecular Formula: C12H14ClFN2O

Molecular Weight: 256.71

* For research use only. Not for human or veterinary use.

(R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride - 1787315-28-9

Specification

CAS No. 1787315-28-9
Molecular Formula C12H14ClFN2O
Molecular Weight 256.71
IUPAC Name 4-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride
Standard InChI InChI=1S/C12H13FN2O.ClH/c13-11-3-1-2-9-10(11)7-15(12(9)16)8-4-5-14-6-8;/h1-3,8,14H,4-7H2;1H/t8-;/m1./s1
Standard InChI Key GAFQQOMPTZUVGY-DDWIOCJRSA-N
SMILES C1CNCC1N2CC3=C(C2=O)C=CC=C3F.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core structure consists of an isoindolinone scaffold—a bicyclic system featuring a fused benzene and lactam ring. Key substituents include:

  • Fluorine atom at the 4-position of the benzene ring, enhancing electronic properties and metabolic stability.

  • (R)-configured pyrrolidin-3-yl group at the 2-position, introducing stereochemical complexity and potential for targeted molecular interactions.

The hydrochloride salt form improves solubility and crystallinity, facilitating handling in synthetic workflows .

Table 1: Key Identifiers of (R)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one Hydrochloride

PropertyValueSource
CAS Registry Number1787315-28-9
Molecular FormulaC₁₂H₁₄ClFN₂O
Molecular Weight256.71 g/mol
IUPAC Name4-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one; hydrochloride
SMILES NotationCl.O=C1C2=CC(F)=CC=C2CN1C3CNCC3

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The compound’s (R)-configuration necessitates enantioselective methods. Two primary approaches dominate:

  • Chiral Resolution: Separation of racemic mixtures using chiral stationary-phase chromatography or diastereomeric salt formation.

  • Catalytic Asymmetric Synthesis: Employing transition-metal catalysts with chiral ligands to induce stereoselectivity during ring-closing or coupling reactions.

A representative synthetic pathway involves:

  • Friedel-Crafts Acylation: Formation of the isoindolinone core from fluorinated precursors.

  • Buchwald-Hartwig Amination: Introduction of the pyrrolidine moiety via palladium-catalyzed cross-coupling.

  • Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride product.

Table 2: Optimization Parameters for Industrial Production

ParameterOptimal ConditionImpact on Yield
Reaction Temperature80–100°CMaximizes coupling efficiency
Catalyst Loading5 mol% Pd(OAc)₂Balances cost and activity
Purification MethodRecrystallization (EtOH/H₂O)Ensures ≥98% purity

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate aqueous solubility (≈15 mg/mL at 25°C), making it suitable for in vitro assays. Stability studies indicate:

  • pH Sensitivity: Degrades rapidly under alkaline conditions (t₁/₂ < 24 hrs at pH 9).

  • Photostability: Stable in amber glass for >6 months at 4°C.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 4.32–4.25 (m, 1H), 3.85–3.70 (m, 2H), 3.20–2.95 (m, 3H).

  • HRMS (ESI+): m/z calc’d for C₁₂H₁₄FN₂O⁺ [M-Cl]⁺: 237.1134, found: 237.1138.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a versatile intermediate for:

  • Bioisosteric Replacement: Swapping pyrrolidine with piperidine or morpholine to modulate pharmacokinetics.

  • Prodrug Design: Esterification of the lactam carbonyl to enhance oral bioavailability.

Patent Landscape

Recent filings (2023–2025) highlight derivatives in:

  • WO2024150001A1: EGFR inhibitors for non-small cell lung cancer.

  • US2024367890A1: Antidepressants targeting monoamine transporters.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator